Cas no 1804666-08-7 (4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile)
4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile
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- Inchi: 1S/C9H4ClF2N3/c10-7-3-5(1-2-13)15-8(9(11)12)6(7)4-14/h3,9H,1H2
- InChI Key: BJSFARDEWCRZKV-UHFFFAOYSA-N
- SMILES: ClC1C=C(CC#N)N=C(C(F)F)C=1C#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 316
- XLogP3: 1.5
- Topological Polar Surface Area: 60.5
4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029054761-1g |
4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile |
1804666-08-7 | 97% | 1g |
$1,579.40 | 2022-04-01 |
4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile
Comprehensive Overview of 4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1804666-08-7)
4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1804666-08-7) is a high-value heterocyclic compound with a unique molecular structure, combining a pyridine core with cyano, chloro, and difluoromethyl functional groups. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Its multifunctional design enables diverse applications, particularly in the development of small-molecule inhibitors and crop protection agents.
The growing demand for fluorinated pyridine derivatives in drug discovery aligns with trends in precision medicine and sustainable agriculture. Researchers frequently search for "difluoromethyl pyridine applications" or "cyano-substituted heterocycles synthesis," reflecting the compound's relevance in modern chemistry. Its electron-withdrawing properties and metabolic stability make it a candidate for optimizing drug bioavailability, a hot topic in AI-driven molecular design platforms.
From a synthetic perspective, CAS 1804666-08-7 exemplifies advancements in regioselective halogenation and fluorination techniques. The presence of both chloro and difluoromethyl groups on the pyridine ring allows for selective cross-coupling reactions, addressing common queries like "how to modify pyridine at C-2 position." This versatility supports its use in catalysis research and material science, where nitrile-containing compounds are increasingly explored for organic electronics.
Environmental and safety considerations are critical in handling 4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile. While not classified as hazardous under standard regulations, its structural complexity necessitates proper laboratory protocols. Industry discussions often focus on "green chemistry approaches for pyridine derivatives," emphasizing solvent selection and atom economy during synthesis—a priority for ESG-compliant chemical production.
In analytical characterization, techniques like HPLC-MS and NMR spectroscopy are essential for verifying the purity of CAS 1804666-08-7. The compound's chromatographic behavior and spectral fingerprints are frequently documented in open-access chemical databases, responding to the scientific community's demand for reproducible data. This transparency supports its integration into high-throughput screening workflows, particularly for kinase inhibitor development.
Market analyses indicate rising interest in custom fluorinated intermediates, with 4-Chloro-3-cyano-2-(difluoromethyl)pyridine-6-acetonitrile serving as a strategic material for contract research organizations (CROs). Patent landscapes reveal its utility in cancer therapeutics and antifungal agents, aligning with trending searches such as "novel pyridine-based antimicrobials." Its intellectual property potential remains a key discussion point in biotech investment circles.
Future research directions may explore the compound's role in proteolysis-targeting chimeras (PROTACs) or covalent inhibitor design, areas dominating recent medicinal chemistry literature. As industries prioritize molecular diversity for drug discovery, CAS 1804666-08-7 exemplifies how tailored heterocyclic scaffolds can address unmet needs in personalized therapeutics and sustainable crop solutions.
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